2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol
CAS No.: 1247508-22-0
Cat. No.: VC3399581
Molecular Formula: C8H9ClFNO
Molecular Weight: 189.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1247508-22-0 |
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Molecular Formula | C8H9ClFNO |
Molecular Weight | 189.61 g/mol |
IUPAC Name | 2-amino-1-(4-chloro-3-fluorophenyl)ethanol |
Standard InChI | InChI=1S/C8H9ClFNO/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8,12H,4,11H2 |
Standard InChI Key | WDOYAQYYHFJEEL-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C(CN)O)F)Cl |
Canonical SMILES | C1=CC(=C(C=C1C(CN)O)F)Cl |
Introduction
Chemical Identity and Structure
Basic Information
2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol is an organic compound classified as an amino alcohol. Based on available data, this compound contains both primary amine and hydroxyl functional groups attached to a phenyl ring with chloro and fluoro substituents . The compound is identified by the CAS registry number 1247508-22-0, which distinguishes it from its positional isomers and stereoisomers .
Structural Properties
The molecular structure of 2-amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol features a phenyl ring with chlorine at the 4-position and fluorine at the 3-position, connected to an ethan-1-ol backbone containing an amino group. This specific arrangement of functional groups and substituents contributes to its chemical and biological properties.
Structural Parameter | Value |
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CAS Number | 1247508-22-0 |
Position of Chlorine | 4-position of phenyl ring |
Position of Fluorine | 3-position of phenyl ring |
Primary Functional Groups | Amino (-NH₂), Hydroxyl (-OH) |
Bond Angles | Tetrahedral at carbon centers (~109.5°) |
The compound is distinct from its isomers such as (1S)-2-amino-1-(3-chloro-4-fluorophenyl)ethan-1-ol and (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol, which have different arrangements of the halogen substituents or different stereochemistry.
Physical and Chemical Properties
Physical Characteristics
While specific experimental data for 2-amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol is limited in the current literature, we can infer certain physical properties based on its chemical structure and similar compounds.
Property | Estimated Value/Description |
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Physical State | Likely a crystalline solid at room temperature |
Color | Presumably white to off-white |
Solubility | Likely soluble in polar organic solvents; partially soluble in water |
Stability | Expected to be stable under standard conditions |
Chemical Reactivity
As an amino alcohol, 2-amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol can participate in various chemical reactions through both its amino and hydroxyl functional groups. The presence of halogen substituents on the aromatic ring also influences its reactivity patterns.
The compound's primary amine group can undergo typical amine reactions including:
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Acylation with acid chlorides or anhydrides
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Reductive amination with aldehydes or ketones
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Nucleophilic substitution reactions
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Formation of Schiff bases
The hydroxyl group can participate in:
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Esterification reactions
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Oxidation to corresponding aldehydes or ketones
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Etherification
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Dehydration reactions
Synthesis and Preparation
Purification Methods
Purification of 2-amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol likely involves:
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Recrystallization from appropriate solvent systems
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Column chromatography
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Fractional distillation under reduced pressure for purification of intermediates
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Formation and subsequent hydrolysis of derivatives to enhance purity
Applications in Research and Industry
Pharmaceutical Applications
2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol is classified as a research chemical with potential applications in pharmaceutical development . The presence of both amine and hydroxyl functional groups makes it a valuable building block for the synthesis of more complex molecules, including potential drug candidates.
The compound's structure suggests it could serve as a precursor in the development of:
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Receptor modulators
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Enzyme inhibitors
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Anti-inflammatory agents
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Central nervous system active compounds
Chemical Synthesis Applications
As a bifunctional molecule, 2-amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol can serve as an intermediate in organic synthesis pathways:
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Synthesis of chiral auxiliaries
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Preparation of heterocyclic compounds
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Development of organocatalysts
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Synthesis of specialized polymers
Structure-Activity Relationships
Structural Significance
The specific arrangement of functional groups in 2-amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol contributes to its potential biological activity. The halogenated aromatic ring can enhance membrane permeability and metabolic stability, while the amino and hydroxyl groups provide hydrogen bonding opportunities with biological targets.
The positioning of chlorine at the 4-position and fluorine at the 3-position on the phenyl ring likely influences:
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Binding affinity to protein targets
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Metabolic stability
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Distribution coefficient (logD)
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Electronic properties of the molecule
Comparison with Related Compounds
It is important to distinguish 2-amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol from its structural isomers such as 2-amino-1-(3-chloro-4-fluorophenyl)ethan-1-ol (CAS: 153292-18-3) and stereospecific variants like (1S)-2-amino-1-(3-chloro-4-fluorophenyl)ethan-1-ol and (2R)-2-amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol.
Compound | CAS Number | Structural Difference |
---|---|---|
2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol | 1247508-22-0 | Cl at 4-position, F at 3-position |
2-Amino-1-(3-chloro-4-fluorophenyl)ethan-1-ol | 153292-18-3 | Cl at 3-position, F at 4-position |
(1S)-2-amino-1-(3-chloro-4-fluorophenyl)ethan-1-ol | Not specified in sources | Specific stereochemistry at C-1 |
(2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol | Not specified in sources | Different arrangement of functional groups |
Analytical Methods and Characterization
Spectroscopic Analysis
The structural characterization of 2-amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol typically employs several analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for aromatic protons, methine/methylene protons, and exchangeable NH₂ and OH protons
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¹³C NMR would reveal the carbon framework including the halogen-substituted aromatic carbons
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¹⁹F NMR would confirm the presence and position of the fluorine substituent
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Infrared (IR) Spectroscopy:
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Characteristic stretching vibrations for NH₂ and OH groups
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C-F and C-Cl stretching bands
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Aromatic C=C stretching vibrations
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Mass Spectrometry:
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Molecular ion peak corresponding to its molecular weight
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Characteristic fragmentation patterns including loss of NH₂, OH groups, and halogen atoms
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Chromatographic Methods
Analytical and preparative separation of 2-amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol can be achieved through:
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High-Performance Liquid Chromatography (HPLC)
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Gas Chromatography (GC), often with derivatization
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Thin-Layer Chromatography (TLC) with appropriate developing systems
Current Research Status and Future Directions
Research Applications
Current research involving 2-amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol appears to be focused on its utility as a chemical building block in synthetic chemistry . The compound's bifunctional nature makes it valuable for creating more complex molecular structures.
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